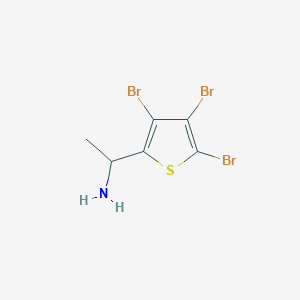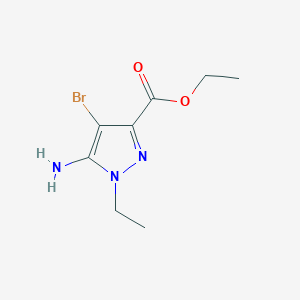
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a compound that combines the functionalities of a silane and a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous surfaces, while the pyrimidine moiety offers biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Condensation: Silanes or silanols in the presence of catalysts such as acids or bases.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted pyrimidine derivatives.
Condensation: Cross-linked siloxane networks.
Applications De Recherche Scientifique
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Chemistry: Utilized in the synthesis of hybrid materials and surface modification of nanoparticles.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with biological targets through the pyrimidine moiety. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trimethoxysilyl group allows for attachment to surfaces, facilitating targeted delivery and controlled release of the active compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propylamine: Lacks the pyrimidine moiety, primarily used as a silane coupling agent.
5-Methyl-2,4-dioxo-3,4-dihydropyrimidine: Lacks the trimethoxysilyl group, primarily used for its biological activity.
Uniqueness
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is unique due to the combination of silane and pyrimidine functionalities in a single molecule. This dual functionality allows for versatile applications in both materials science and biological research, making it a valuable compound for interdisciplinary studies.
Propriétés
Formule moléculaire |
C14H24N2O7Si |
|---|---|
Poids moléculaire |
360.43 g/mol |
Nom IUPAC |
3-trimethoxysilylpropyl 3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C14H24N2O7Si/c1-11-10-16(14(19)15-13(11)18)7-6-12(17)23-8-5-9-24(20-2,21-3)22-4/h10H,5-9H2,1-4H3,(H,15,18,19) |
Clé InChI |
RJBMZFFIBPPBNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCC(=O)OCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)


![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)


